2-Tributylstannylbenzo[b]furan
Overview
Description
2-Tributylstannylbenzo[b]furan is a heterocyclic organic compound with the molecular formula C20H32OSn and a molecular weight of 407.18 g/mol . It is categorized under the Heterocyclic Organic Compound group and is known for its high reactivity in organic synthesis. The compound is used primarily for research and development purposes.
Scientific Research Applications
2-Tributylstannylbenzo[b]furan has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tributylstannylbenzo[b]furan typically involves the stannylation of benzo[b]furan. One common method is the reaction of benzo[b]furan with tributyltin hydride in the presence of a catalyst such as palladium or copper salts . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale stannylation reactions similar to those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Tributylstannylbenzo[b]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[b]furan derivatives.
Reduction: Reduction reactions can convert it into different stannylated products.
Substitution: It can participate in substitution reactions where the stannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzo[b]furan derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Tributylstannylbenzo[b]furan involves its high reactivity due to the presence of the stannyl group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannylfuran: Similar in structure but lacks the benzene ring fused to the furan.
2-Tributylstannylthiophene: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
2-Tributylstannylbenzo[b]furan is unique due to its fused benzene and furan rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
1-benzofuran-2-yl(tributyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUISEYPCDPLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396942 | |
Record name | 1-benzofuran-2-yl(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148961-81-3 | |
Record name | 1-benzofuran-2-yl(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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